molecular formula C8H14N2O3 B13214552 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one

9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one

Cat. No.: B13214552
M. Wt: 186.21 g/mol
InChI Key: QRHYHDLONMCBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system combining oxazine and morpholine moieties, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromomethyl-3-(2-hydroxyethyl)quinazolines with sodium hydroxide, followed by the reaction of anthranilic acid hydrochloride and morpholin-2-one in chloroform . Another approach includes the use of 1,2-amino alcohols and their derivatives, which undergo coupling, cyclization, and reduction reactions to form the desired morpholine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as solid-phase synthesis or transition metal-catalyzed reactions. These methods ensure high yields and purity, making them suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, m-chloroperbenzoic acid, and various transition metal catalysts. Reaction conditions typically involve controlled temperatures and solvents like chloroform or dimethylformamide (DMF) .

Major Products Formed

The major products formed from these reactions include various substituted oxazinoquinolinones and morpholinones, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9A-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one is unique due to its fused ring system, which combines the properties of both oxazine and morpholine rings. This structural feature enhances its reactivity and potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

9a-(aminomethyl)-1,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,4]oxazin-4-one

InChI

InChI=1S/C8H14N2O3/c9-4-8-5-12-2-1-10(8)7(11)3-13-6-8/h1-6,9H2

InChI Key

QRHYHDLONMCBTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2(N1C(=O)COC2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.